

4,4',4''-Nitrilotribenzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4',4''-Nitrilotribenzoic acid

Cat. No.: B1425181

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4,4',4''-Nitrilotribenzoic Acid**

Introduction

4,4',4''-Nitrilotribenzoic acid, also known as 4,4',4''-Tricarboxytriphenylamine or H₃NTB, is a tripodal organic ligand with the chemical formula C₂₁H₁₅NO₆.^{[1][2]} Its structure is characterized by a central nitrogen atom bonded to three para-substituted benzoic acid arms, resulting in a C₃-symmetric, star-like geometry.^[2] This unique trigonal structure makes it a highly valuable building block, or "linker," in the field of materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs).^{[2][3]} The rigidity of the benzoic acid units combined with the geometry of the central amine allows for the construction of highly ordered, porous, and stable three-dimensional networks.^[3] These properties have led to its application in diverse areas such as heterogeneous catalysis, gas storage and separation, drug delivery, and the development of luminescent materials.^{[2][3][4]}

Core Chemical and Physical Properties

4,4',4''-Nitrilotribenzoic acid typically appears as a white to off-white solid.^[1] It is soluble in polar organic solvents but has limited solubility in nonpolar solvents due to strong intermolecular hydrogen bonding between the carboxylic acid groups.^[2] The presence of three carboxylic acid groups imparts acidic properties to the molecule.^[1]

Quantitative Data Summary

Property	Value	Source
CAS Number	118996-38-6	[1]
Molecular Formula	C ₂₁ H ₁₅ NO ₆	[1]
Molecular Weight	377.35 g/mol	[5]
Boiling Point (Predicted)	690.0 ± 50.0 °C	[6]
Density (Predicted)	1.461 ± 0.06 g/cm ³	[6]
pKa (Predicted)	3.78 ± 0.10	[6] [7]
Appearance	White to off-white solid	[1]
Storage Temperature	Room Temperature (Sealed in dry conditions)	[6]

Experimental Protocols

The primary application of **4,4',4"-Nitrilotribenzoic acid** is in the synthesis of coordination polymers and MOFs. The following protocols are representative of the experimental methodologies commonly employed.

Solvothermal Synthesis of a Metal-Organic Framework (MOF)

Solvothermal and hydrothermal methods are the predominant techniques for preparing crystalline materials using **4,4',4"-Nitrilotribenzoic acid**.[\[2\]](#) These methods involve reacting the ligand with a metal salt in a solvent at elevated temperatures and pressures within a sealed vessel.[\[2\]](#)

Objective: To synthesize a crystalline MOF using H₃NTB as the organic linker and a metal salt.

Materials:

- **4,4',4"-Nitrilotribenzoic acid** (H₃NTB)
- A metal salt (e.g., ZrCl₄, Zn(NO₃)₂, Cd(NO₃)₂)[\[3\]](#)[\[8\]](#)[\[9\]](#)

- High-boiling point polar organic solvent (e.g., N,N-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA))[2][9]
- Polytetrafluoroethylene (PTFE)-lined autoclave or sealed reaction vessel

Procedure:

- Dissolve **4,4',4''-Nitrilotribenzoic acid** and the chosen metal salt in the solvent (e.g., DMF) in a glass vial.[8]
- The solution is often ultrasonicated for a period (e.g., 10-30 minutes) to ensure homogeneity.[10]
- The vial is placed inside a PTFE-lined stainless steel autoclave.[10]
- The sealed autoclave is heated in an oven to a specific temperature, typically between 100–120°C, for a duration ranging from several hours to a few days (e.g., 12 hours to 3 days).[2][8][10]
- After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.[10]
- The resulting crystalline product is collected by filtration.
- The collected crystals are washed with fresh solvent (e.g., deionized water and absolute ethanol) to remove any unreacted starting materials.[10]
- The final product is dried, typically in an oven at a moderate temperature (e.g., 80°C), before characterization.[10]

Purification Protocol

For the purification of synthesized polymers or materials containing the H₃NTB ligand, a re-precipitation method can be employed.

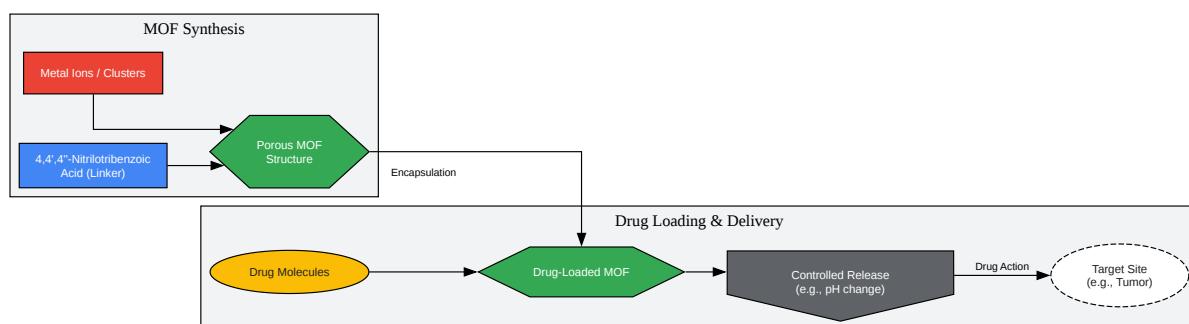
Procedure:

- The crude solid product is dissolved in a suitable solvent, such as dichloromethane (DCM).

- The resulting solution is then added to a large volume of a cold anti-solvent, such as methanol (MeOH), to induce precipitation.
- The precipitated solid is collected by filtration.
- This dissolution and precipitation procedure can be repeated multiple times to enhance purity.
- The final purified product is dried under high vacuum.[11]

Analytical Characterization

The synthesized materials are typically characterized using a suite of analytical techniques to determine their structure, composition, and physical properties.

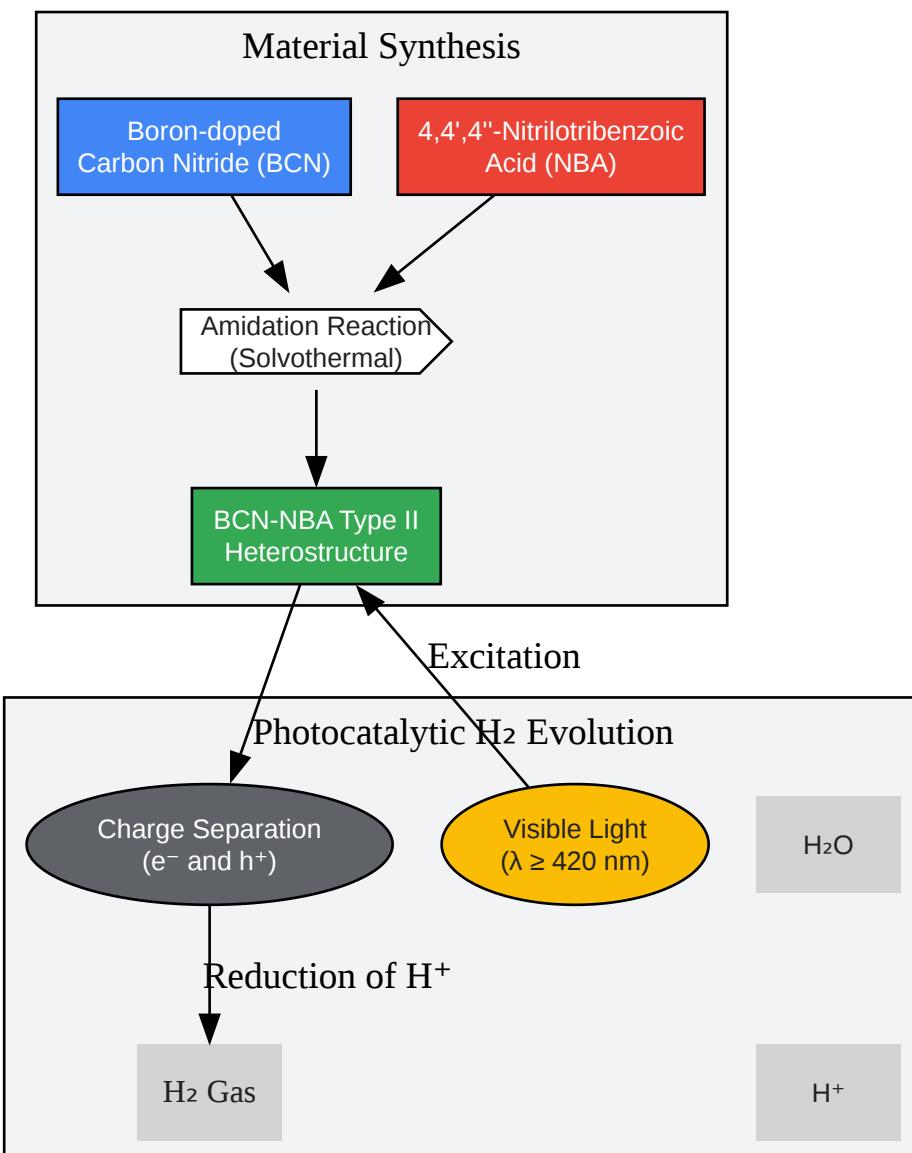

- Single-Crystal X-ray Diffraction: Used to determine the precise three-dimensional atomic structure of the crystalline material.[3][9]
- Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material and compares it to the simulated pattern from single-crystal data.[9][10]
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material.[9]
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound and confirms the coordination between the ligand and metal ions.[9]
- Elemental Analysis (EA): Determines the elemental composition of the synthesized compound.[9]
- UV-Vis Diffuse Reflectance Spectroscopy: Investigates the optical properties and band gap of the material.[9]
- X-ray Photoelectron Spectroscopy (XPS): Examines the surface elemental composition and chemical states of the constituents.[10]

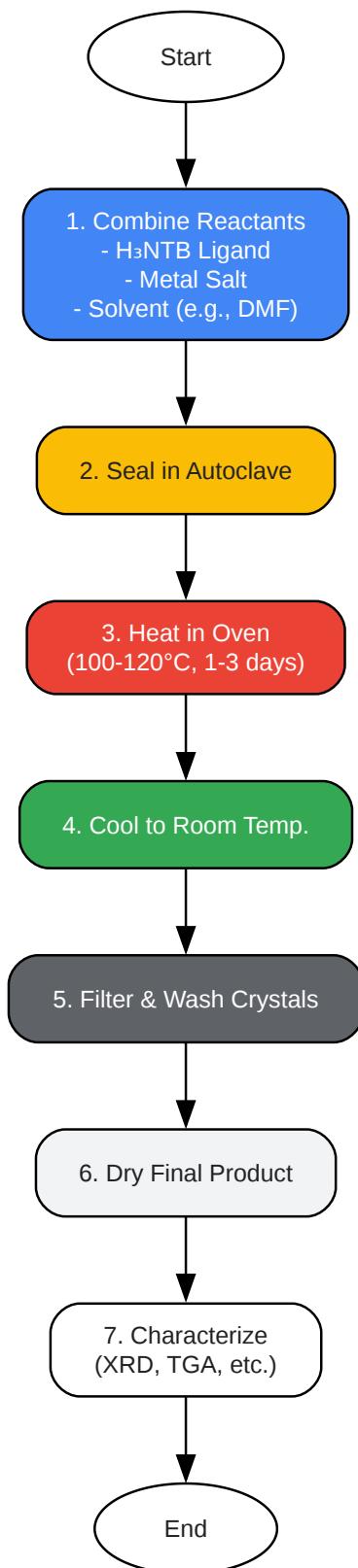
Applications and Experimental Workflows

The unique C₃-symmetric structure of **4,4',4"-Nitrilotribenzoic acid** is central to its utility in constructing functional materials.

Role in Metal-Organic Frameworks (MOFs)

H₃NTB is a premier organic linker for creating robust, three-dimensional MOFs with permanent porosity.^[2] The three carboxyl groups can coordinate with multiple metal centers, while the central nitrogen atom can act as a Lewis base, enabling the creation of bifunctional acid-base catalysts.^[2] These MOFs are investigated for applications in drug delivery, where their high surface area and tunable pore sizes allow for the encapsulation and controlled release of therapeutic agents.^[3]


[Click to download full resolution via product page](#)


Logical workflow for MOF-based drug delivery using H₃NTB.

Photocatalytic Hydrogen Evolution

4,4',4"-Nitrilotribenzoic acid (abbreviated as NBA in some studies) can be grafted onto semiconductor materials like graphitic carbon nitride (g-C₃N₄) to create highly efficient photocatalysts.^[10] In one example, NBA is covalently bonded to boron-doped carbon nitride

(BCN) to form a BCN-NBA Type II heterostructure.[10] This modification enhances visible light absorption and promotes the separation of photogenerated electron-hole pairs, significantly boosting the rate of photocatalytic hydrogen production from water splitting.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 118996-38-6: 4,4',4"-Nitrilotribenzoic acid [cymitquimica.com]
- 2. 4,4',4"-Nitrilotribenzoic acid | 118996-38-6 | Benchchem [benchchem.com]
- 3. 4,4',4"-nitrilotribenzoic acid - CD Bioparticles [cd-bioparticles.net]
- 4. 4,4',4"-nitrilotribenzoic acid | 118996-38-6 [chemicalbook.com]
- 5. 4,4',4"-Nitrilotribenzoic acid | 118996-38-6 | FN31014 [biosynth.com]
- 6. lookchem.com [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis of Zr Zeolitic Metal-Organic Frameworks (Zr ZMOFs) - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [4,4',4"-Nitrilotribenzoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1425181#4-4-4-nitrilotribenzoic-acid-chemical-properties\]](https://www.benchchem.com/product/b1425181#4-4-4-nitrilotribenzoic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com